

A Comparative Guide to (1-Aminocyclopropyl)methanol hydrochloride and Alternative Amino Alcohols

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Compound of Interest

Compound Name: (1-Aminocyclopropyl)methanol hydrochloride

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Introduction

In the fields of medicinal chemistry and asymmetric synthesis, amino alcohols serve as indispensable chiral building blocks and ligands. Their bifunctional nature, featuring both an amino and a hydroxyl group, allows for the formation of stable chelate complexes with metal centers, creating a defined chiral environment for stereoselective transformations. **(1-Aminocyclopropyl)methanol hydrochloride** is a unique amino alcohol incorporating a strained cyclopropane ring. This structural feature is of high interest in drug development as the cyclopropyl moiety can enhance metabolic stability, improve potency, and provide conformational rigidity.

This guide provides an objective comparison of the physicochemical properties of **(1-Aminocyclopropyl)methanol hydrochloride** against other representative amino alcohols, including a structurally related cyclic amine (Cyclobutylamine), a simple chiral amino alcohol (L-Alaninol), and an achiral amino alcohol (2-Amino-2-methyl-1-propanol). While direct comparative experimental data on the catalytic performance of **(1-Aminocyclopropyl)methanol hydrochloride** is limited in publicly accessible literature, this guide establishes a framework for its evaluation by providing a standard experimental protocol for a key application: Asymmetric Transfer Hydrogenation.

Physicochemical Properties: A Comparative Analysis

The fundamental properties of a molecule dictate its behavior in a chemical reaction, influencing factors such as solubility, steric hindrance, and coordination ability. The hydrochloride salt form, as with the target compound, is frequently used to enhance stability and solubility. A comparison of key physicochemical data is presented below.

Property	(1-Aminocyclopropyl)methanol hydrochloride	Cyclobutylamine	L-Alaninol	2-Amino-2-methyl-1-propanol
CAS Number	115652-52-3[1]	2516-34-9[2]	2749-11-3[3]	124-68-5[4]
Molecular Formula	C ₄ H ₁₀ ClNO[1]	C ₄ H ₉ N[5]	C ₃ H ₉ NO[3]	C ₄ H ₁₁ NO[6]
Molecular Weight	123.58 g/mol [1]	71.12 g/mol [2]	75.11 g/mol [7]	89.14 g/mol [6]
Structure				
Appearance	White to off-white solid	Colorless liquid[8]	Colorless viscous liquid[3]	Clear light colored liquid[6]
Melting Point	119 °C (dec.)[9]	-133-135.5 °C[10]	-2 °C[3]	24-28 °C[4]
Boiling Point	188.2 °C at 760 mmHg (free base)[9][11]	81.5 °C at 752 mmHg[2]	72-73 °C at 11 mmHg[3]	165 °C[4]
Density	Not available	0.833 g/mL at 25 °C[2]	0.965 g/mL at 25 °C[3]	0.934 g/mL at 25 °C[4]
Flash Point	67.6 °C (free base)[9]	-4 °C[2]	62.8 °C (145 °F)[3]	77.8 °C (172 °F)[6]
Chirality	Achiral	Achiral	Chiral (S-configuration)[12]	Achiral

Performance Benchmark: Asymmetric Transfer Hydrogenation (ATH)

A critical application for chiral amino alcohols is their use as ligands in metal-catalyzed Asymmetric Transfer Hydrogenation (ATH).^[13] This reaction is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols, a key transformation in pharmaceutical synthesis. The efficiency of the amino alcohol ligand, in combination with a metal precursor (e.g., Ruthenium), directly dictates the reaction rate and the enantiomeric excess (ee) of the product.^[14]^[15]

While specific performance data for **(1-Aminocyclopropyl)methanol hydrochloride** in this benchmark reaction is not readily available, the following protocol provides a detailed methodology for its evaluation and comparison against other amino alcohol ligands.

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes a general procedure for the ATH of acetophenone as a model substrate, using a catalyst formed *in situ* from a Ruthenium precursor and an amino alcohol ligand.

Materials:

- $[\text{Ru}(\text{p-cymene})\text{Cl}_2]_2$ (Ruthenium precursor)
- Amino alcohol ligand (e.g., (1-Aminocyclopropyl)methanol, L-Alaninol)
- Acetophenone (substrate)
- Formic acid/triethylamine (5:2 azeotropic mixture) as the hydrogen source
- Anhydrous solvent (e.g., Dichloromethane or Isopropanol)
- Sodium Bicarbonate (saturated aqueous solution)
- Anhydrous Magnesium Sulfate

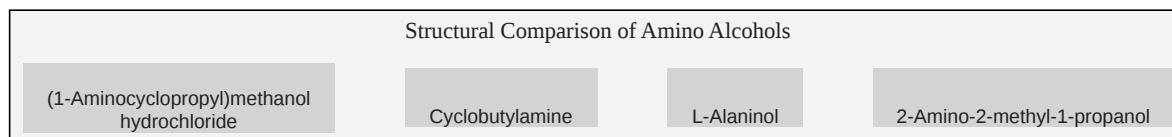
- Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)

Procedure:

- Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere, dissolve $[\text{Ru}(\text{p}-\text{cymene})\text{Cl}_2]_2$ (0.005 mmol) and the amino alcohol ligand (0.011 mmol) in the anhydrous solvent (5 mL).
- Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.
- Reaction Execution: Add the formic acid/triethylamine mixture (1 mL) to the catalyst solution, followed by the addition of acetophenone (1.0 mmol).
- Heat the reaction mixture to the desired temperature (e.g., 40 °C) and stir for the specified time (e.g., 4-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Work-up and Isolation: Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of sodium bicarbonate.
- Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
- Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
- Analysis: Purify the crude product by column chromatography on silica gel. Determine the chemical yield gravimetrically. The enantiomeric excess (ee) of the resulting 1-phenylethanol is determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC analysis.

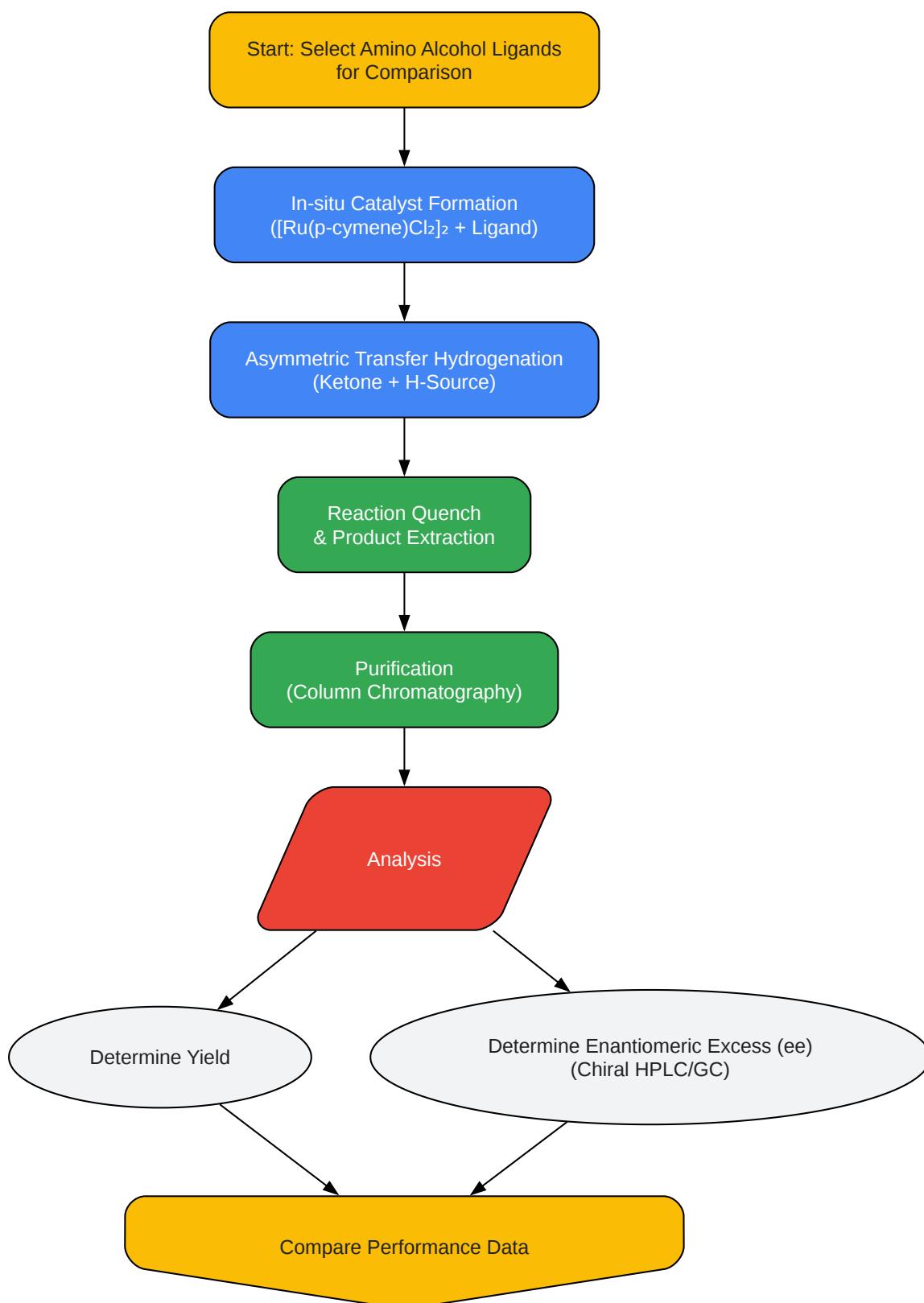
Visualizations: Workflows and Mechanisms

To better illustrate the processes involved in benchmarking these amino alcohols, the following diagrams outline the structural relationships, the experimental workflow, and the proposed catalytic cycle for ATH.



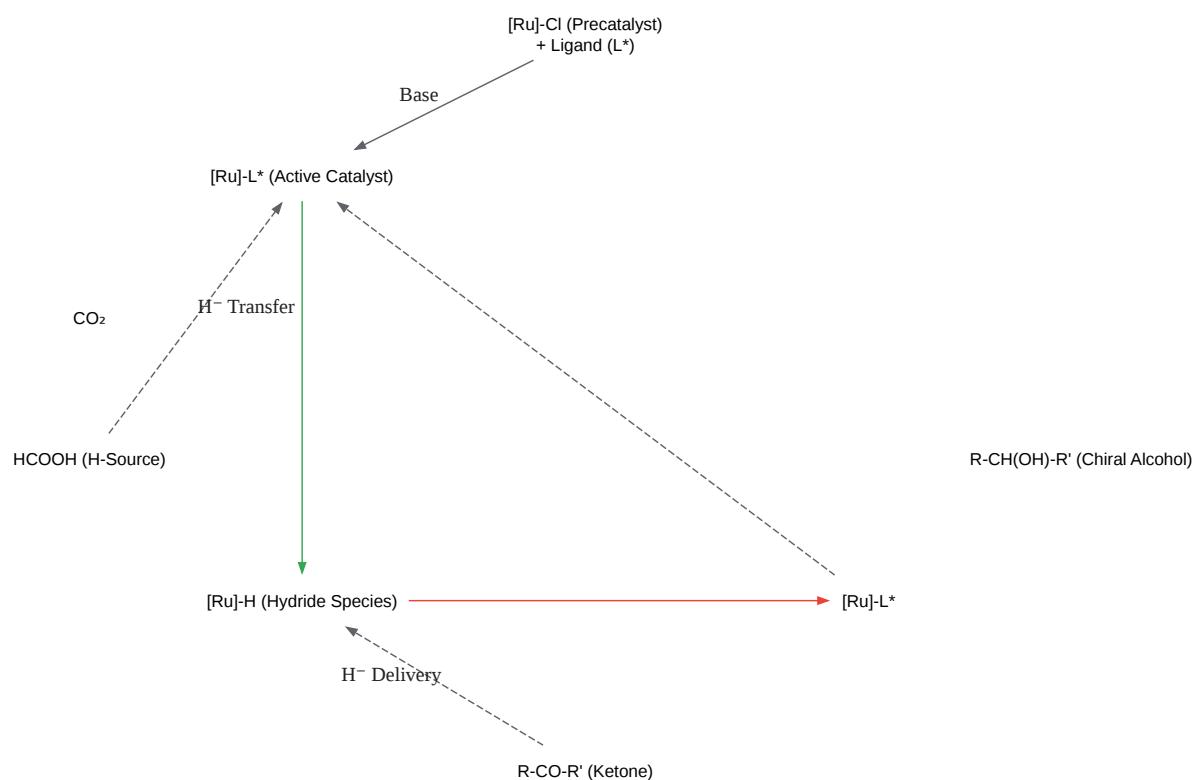
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Caption: Structural formulas of the compared compounds.



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Caption: Workflow for comparing amino alcohol ligands in catalysis.



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Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.

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